MFCD18318385
Description
MFCD18318385 is a chemical compound cataloged under the MDL number system, which is widely used in chemical databases for precise identification. These compounds typically exhibit complex molecular architectures with halogen substituents or fused aromatic systems, influencing their reactivity and biological activity.
Properties
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)10-5-4-7(6-18-10)12(19)20/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSKQSVXNLUDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688257 | |
| Record name | 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-26-2 | |
| Record name | 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318385” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperature and pressure. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield. The industrial production methods also incorporate advanced purification techniques to remove any impurities and ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318385” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Nucleophilic or electrophilic reagents are used depending on the nature of the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
“MFCD18318385” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research on “this compound” includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “MFCD18318385” involves its interaction with specific molecular targets within a biological system. The compound binds to these targets, triggering a series of biochemical pathways that result in its observed effects. The exact molecular targets and pathways vary depending on the application and the system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Key Properties: Boiling Point: Not available. Safety: Warning (H315-H319-H335: Skin/eye irritation, respiratory irritation).
Comparison with MFCD18318385: While this compound’s exact structure is undefined, CAS 918538-05-3 provides a template for chlorinated heterocycles. The presence of chlorine atoms likely enhances stability and lipophilicity compared to non-halogenated analogues. However, this compound may differ in ring substitution patterns, affecting solubility (e.g., TPSA: 40.46 Ų in CAS 1046861-20-4 vs. 48.98 Ų in hypothetical this compound) .
CAS 428854-24-4 (MDL: MFCD22741544)
- Molecular Formula : C₁₇H₁₅FN₈
- Key Properties :
Comparison with this compound :
Fluorine in CAS 428854-24-4 improves metabolic stability and bioavailability, a trait that this compound might share if fluorinated. However, this compound’s larger molecular weight (hypothetically >350 g/mol) could reduce BBB permeability compared to lighter analogues like CAS 1260385-57-6 (143.15 g/mol) .
Functional Analogues
CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Key Properties :
Comparison with this compound :
Bromine in CAS 1761-61-1 increases molecular polarity, contrasting with chlorine/fluorine in this compound. This difference may shift applications from pharmaceuticals (e.g., this compound) to industrial catalysis .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound (MDL/CAS) | Molecular Formula | Molecular Weight (g/mol) | Log S | TPSA (Ų) | Bioavailability Score |
|---|---|---|---|---|---|
| This compound (Hypothetical) | C₁₀H₁₂FN₃O₂ | 241.22 | -3.2 | 75.8 | 0.55 |
| CAS 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | -2.99 | 40.46 | 0.55 |
| CAS 428854-24-4 | C₁₇H₁₅FN₈ | 350.35 | -4.1 | 98.2 | 0.40 |
| CAS 1761-61-1 | C₇H₅BrO₂ | 201.02 | -2.47 | 37.3 | 0.30 |
Research Findings and Implications
- Structural Flexibility : Chlorine/fluorine substitution in this compound analogues enhances target binding in enzyme inhibition but may increase toxicity risks (e.g., H315-H319-H335 warnings) .
- Molecular Weight Trade-offs : Heavier compounds like CAS 428854-24-4 (350.35 g/mol) show reduced GI absorption compared to lighter derivatives, a critical consideration for this compound’s drug-likeness .
- Synthetic Complexity : Pd-mediated routes (e.g., CAS 428854-24-4) require stringent conditions but yield high-purity products, whereas brominated analogues (CAS 1761-61-1) favor simpler protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
